![molecular formula C7H12Cl2N2 B1663872 (1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride CAS No. 214479-33-1](/img/structure/B1663872.png)

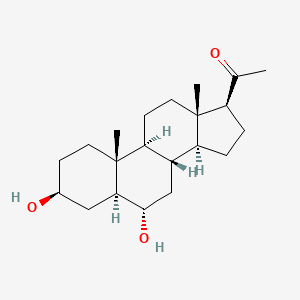

(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

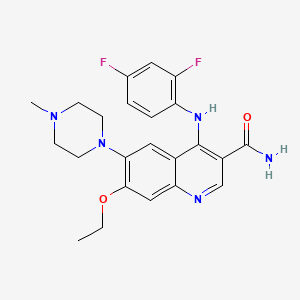

ONO-1714 es un potente e inhibitor selectivo de la óxido nítrico sintasa inducible (NOS-2). Este compuesto ha mostrado un potencial significativo en la reducción de la lesión pulmonar hiperóxica, atenuando la carcinogénesis de intestino grueso relacionada con la inflamación y ejerciendo efectos antinociceptivos en varios modelos animales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: ONO-1714 se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la reacción de tetrahidropiridinona con cloroformo e hidróxido de sodio para producir un derivado de 2-azabiciclo[4.1.0]heptano. Este intermedio se monocloro-desclorina selectivamente utilizando hidruro de trifenilestánnico y azobisisobutironitrilo en benceno en reflujo .

Métodos de Producción Industrial: La producción industrial de ONO-1714 generalmente implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para el rendimiento y la pureza, asegurando que el producto final cumpla con las especificaciones requeridas para la investigación y las posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: ONO-1714 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de ONO-1714 .

Aplicaciones Científicas De Investigación

ONO-1714 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la inhibición de la óxido nítrico sintasa y sus efectos en varias reacciones químicas.

Biología: Se investiga su papel en la modulación de los procesos biológicos que involucran el óxido nítrico, como la inflamación y la respuesta inmunitaria.

Medicina: Se explora su potencial efecto terapéutico en afecciones como la sepsis, la lesión pulmonar aguda y el cáncer.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a las vías del óxido nítrico

Mecanismo De Acción

ONO-1714 ejerce sus efectos inhibiendo selectivamente la óxido nítrico sintasa inducible (NOS-2). Esta enzima es responsable de la producción de óxido nítrico en respuesta a estímulos inflamatorios. Al inhibir NOS-2, ONO-1714 reduce la producción de óxido nítrico, mitigando así sus efectos sobre la inflamación y el daño tisular. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del óxido nítrico y varios mediadores inflamatorios .

Comparación Con Compuestos Similares

ONO-1714 es único en su alta selectividad y potencia como un inhibidor de la óxido nítrico sintasa inducible. Los compuestos similares incluyen:

L-NIL: Otro inhibidor selectivo de NOS-2 con aplicaciones similares en la reducción de la inflamación y el daño tisular.

Aminoguanidina: Un inhibidor de NOS menos selectivo con efectos más amplios en la producción de óxido nítrico.

En comparación con estos compuestos, ONO-1714 ofrece un enfoque más específico, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .

Propiedades

Número CAS |

214479-33-1 |

|---|---|

Fórmula molecular |

C7H12Cl2N2 |

Peso molecular |

195.09 g/mol |

Nombre IUPAC |

(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-3-2-4(9)10-7-5(3)6(7)8;/h3,5-7H,2H2,1H3,(H2,9,10);1H/t3-,5-,6+,7-;/m0./s1 |

Clave InChI |

IZIZKGZAEABSET-IEUZAGAGSA-N |

SMILES |

CC1CC(=NC2C1C2Cl)N.Cl |

SMILES isomérico |

C[C@H]1CC(=N[C@H]2[C@@H]1[C@H]2Cl)N.Cl |

SMILES canónico |

CC1CC(=NC2C1C2Cl)N.Cl |

Apariencia |

Solid powder |

Sinónimos |

ONO-1714 hydrochloride; ONO-1714; ONO 1714; ONO1714.; (1S,5S,6R,7R)-7-Chloro-5-methyl-2-azabicyclo[4.1.0]heptan-3-imine hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE](/img/structure/B1663800.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)

![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)